
1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole, commonly referred to as DCFP, is a heterocyclic compound with a unique molecular structure. It has been studied extensively in recent years due to its potential applications in various scientific fields, including medicine, chemistry, and biotechnology. DCFP has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. In addition, it has been found to have potential applications in the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The development and characterization of pyrrole derivatives, including those similar to 1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole, are significant for their potential in creating new medicinal molecules with improved biological activity. The synthesis of new compounds by introducing various substituents offers insights into their chemical properties and biological activities. These synthetic approaches involve reactions with methyl ester of furyl-2-carbonylpyruvic acid, leading to compounds with potential antibacterial and antifungal activities (Gein, Rubtsova, Bobyleva, & Yankin, 2020).
Electrochemical Behavior and Conductivity
The electrochemical behavior and conductivity of conducting polyfuran derivatives containing pyrrole, thiophene, and ethylenic spacers have been explored. These materials, synthesized through oxidative electropolymerization, show potential for improved redoxability and electroactivity, which could be beneficial for electronic applications (Shilabin & Entezami, 2000).
Luminescent Properties
Research into greenish metal-lustrous organic crystals formed from pyrrole derivatives has uncovered compounds with unique photoluminescent properties. These compounds exhibit distinct absorption bands and strong absorption below certain wavelengths, leading to their characteristic green color. The structural analysis provides insights into the molecular arrangement contributing to these properties (Ogura, Ooshima, Akazome, & Matsumoto, 2006).
Antimycobacterial Activity
Derivatives of 1,5-diphenylpyrrole have been synthesized and evaluated for their antimycobacterial activity, demonstrating significant potential against Mycobacterium tuberculosis. The variation in lipophilicity due to different substituents on the phenyl rings has been probed to understand its influence on activity, providing a basis for designing new therapeutic agents (Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008).
Photostability and Electrical Conductivity
The study of tricyanovinylpyrroles synthesis, conformational structure, photosensitizing properties, and electrical conductivity reveals the selective formation of these compounds from alkyl- and phenyl-substituted pyrroles. Their photostability and electrical conductivity make them promising for various applications, including photovoltaic cells and organic electronics (Trofimov, Sobenina, Demenev, Mikhaleva, Ushakov, Tarasova, Smirnov, Petrushenko, Vokin, Murzina, & Myachina, 2001).
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c1-10-4-5-14(15-3-2-6-19-15)18(10)13-8-11(16)7-12(17)9-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPAUXVAGLPAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)Cl)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-isobutyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2758546.png)
![N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2758547.png)
amino}propanenitrile](/img/structure/B2758549.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide](/img/structure/B2758552.png)

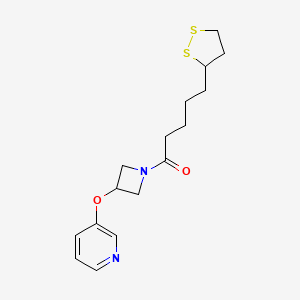
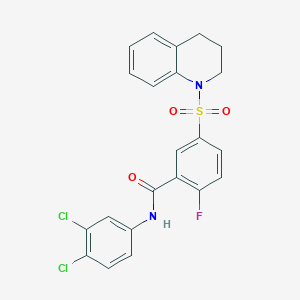

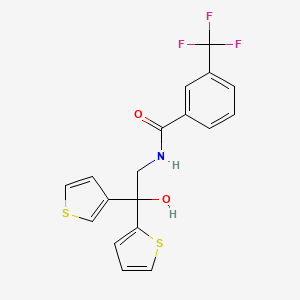
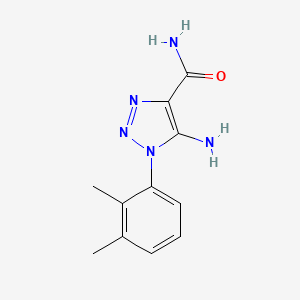
![6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2758559.png)
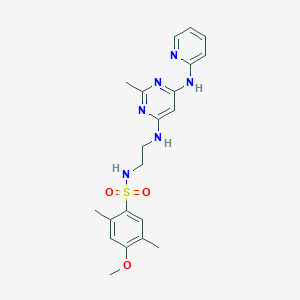
![6-acetyl-2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2758564.png)